![molecular formula C7H10N2OS B1281644 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde CAS No. 85656-49-1](/img/structure/B1281644.png)
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
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Description
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde (DMATC) is a compound of interest in the field of organic chemistry. It is a cyclic aldehyde that is used as an intermediate for a variety of chemical reactions. DMATC is also used in the synthesis of drugs and other compounds, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Controlled Pesticide Release
This compound has been utilized in the synthesis of stimuli-responsive polymers for controlled pesticide release. The polymer, when grafted onto chitosan, creates a microcapsule that can encapsulate pesticides like pyraclostrobin . These microcapsules can release their contents in response to environmental stimuli such as pH and temperature changes, which is highly desirable for enhancing efficacy and reducing adverse effects.
Drug Delivery Systems
The compound’s derivatives have been studied for their potential in drug delivery systems. Polymersomes created from diblock copolymers containing this compound can form vesicles that respond to pH and temperature . These polymersomes can carry and release drugs in specific areas of the body, making them valuable for targeted therapy.
Gene Delivery
The pH and temperature-responsive nature of polymersomes containing this compound’s derivatives also make them suitable for gene delivery applications. They can protect genetic material during transport and release it within the target cells under specific conditions .
Nanoreactors
These polymersomes can act as nanoreactors due to their ability to encapsulate substances and facilitate reactions within their aqueous interior. This application is particularly useful in the fields of chemistry and materials science .
Photostability Enhancement
In agricultural applications, this compound’s derivatives have been used to enhance the photostability of pesticides. This is crucial for maintaining the effectiveness of light-sensitive pesticides and reducing the frequency of application .
Acute Toxicity Reduction
The microencapsulation of pesticides using this compound’s derivatives can reduce acute toxicity against aquatic organisms. This is important for minimizing the environmental impact of pesticides .
Synthesis of Amphiphilic Diblock Copolymers
The compound is a key monomer in the synthesis of amphiphilic diblock copolymers. These copolymers can self-assemble in water to form structures with potential applications in medical, biological, and chemical sciences .
“Click” Chemistry Platform
The compound has been used in “click” chemistry to attach PDMAEMA grafts onto multifunctional amphiphilic diblock copolymers. This method allows for the efficient synthesis of complex polymers with a wide range of applications .
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDCOIUGAVMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511362 |
Source
|
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
85656-49-1 |
Source
|
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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